(2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid

Lipophilicity XLogP3 ADME

(2S)-2-Amino-2-(3,5-dimethylcyclohexyl)acetic acid (CAS 1690206-55-3, molecular formula C₁₀H₁₉NO₂, molecular weight 185.26 g/mol) is a chiral, non-proteinogenic α-amino acid characterized by an (S)-configured α-carbon attached to a 3,5-dimethyl-substituted cyclohexyl ring. This compound belongs to the cyclohexylglycine derivative class and is offered by multiple vendors at ≥98% purity for research use only, with storage at 2–8°C sealed under dry conditions.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Cat. No. B13063798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC1CC(CC(C1)C(C(=O)O)N)C
InChIInChI=1S/C10H19NO2/c1-6-3-7(2)5-8(4-6)9(11)10(12)13/h6-9H,3-5,11H2,1-2H3,(H,12,13)/t6?,7?,8?,9-/m0/s1
InChIKeyOKQUKSPXMZEXSM-BCZLUZIISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Amino-2-(3,5-dimethylcyclohexyl)acetic acid (CAS 1690206-55-3): Structural Identity, Compound Class, and Baseline Procurement Specifications


(2S)-2-Amino-2-(3,5-dimethylcyclohexyl)acetic acid (CAS 1690206-55-3, molecular formula C₁₀H₁₉NO₂, molecular weight 185.26 g/mol) is a chiral, non-proteinogenic α-amino acid characterized by an (S)-configured α-carbon attached to a 3,5-dimethyl-substituted cyclohexyl ring [1]. This compound belongs to the cyclohexylglycine derivative class and is offered by multiple vendors at ≥98% purity for research use only, with storage at 2–8°C sealed under dry conditions . Predicted physicochemical properties include XLogP3 of -0.5, topological polar surface area (TPSA) of 63.3 Ų, 2 hydrogen bond donors, 3 hydrogen bond acceptors, 2 rotatable bonds, and a computed pKa of 2.37 ± 0.10 [1]. The compound contains one defined atom stereocenter (α-carbon, S) and two undefined atom stereocenters at the ring C3 and C5 positions, indicating potential cis/trans isomerism in materials not fully stereocontrolled at the ring [1].

Why Generic Substitution Fails for (2S)-2-Amino-2-(3,5-dimethylcyclohexyl)acetic acid: Lipophilicity, Conformational Encoding, and Ring-Chain Regioisomer Risks


The widely available, lower-cost L-cyclohexylglycine (CAS 14328-51-9) cannot serve as a generic substitute for (2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid due to three quantifiable sources of non-interchangeability. First, the 3,5-dimethyl substitution shifts the computed lipophilicity from XLogP3 = -1.0 (L-cyclohexylglycine) to XLogP3 = -0.5 [1]; a ΔlogP of +0.5 units is sufficient to alter passive membrane partitioning, peptide-receptor binding thermodynamics, and chromatographic retention behavior in preparative HPLC. Second, the presence of two additional methyl groups on the cyclohexyl ring introduces steric bulk (molecular weight increases from 157.21 to 185.26 g/mol) and generates two extra undefined stereocenters at C3 and C5 [1]—meaning a non-stereocontrolled synthesis yields a mixture of cis/trans ring diastereomers not present in unsubstituted L-cyclohexylglycine. Third, a structurally distinct regioisomer, 2-(1-amino-3,5-dimethylcyclohexyl)acetic acid (CAS 1339559-80-6), shares the same molecular formula and weight but positions the amino group directly on the ring at C1 rather than at the α-carbon; this produces a geminal amino-acid arrangement with fundamentally different geometry, pKa, and hydrogen-bonding topology . These documented differences mean that substituting any of these comparators without explicit re-validation risks both stereochemical and physicochemical mismatches in downstream applications.

Head-to-Head Quantitative Differentiation of (2S)-2-Amino-2-(3,5-dimethylcyclohexyl)acetic acid vs. L-Cyclohexylglycine and Regioisomeric Analogs


Lipophilicity Modulation: XLogP3 Shift of +0.5 Units vs. L-Cyclohexylglycine

The 3,5-dimethyl substitution on the cyclohexyl ring produces a computed XLogP3 of -0.5 for (2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid [1]. In direct comparison, L-cyclohexylglycine (CAS 14328-51-9) yields a computed XLogP3 of -1.0 . This represents a net increase of +0.5 log units in predicted octanol-water partitioning, confirmed by independently computed XLogP3 values from PubChem's 2021.05.07 release and ChemSrc sources. The racemic cyclohexylglycine (CAS 5664-29-9) also carries an XLogP of -1.0 , demonstrating that the lipophilicity gain is driven specifically by the 3,5-dimethyl substitution pattern rather than stereochemistry. The predicted pKa values are similar (2.37 ± 0.10 for the target [1] vs. 2.44 ± 0.10 for L-cyclohexylglycine ), indicating that the lipophilicity difference is not confounded by a shift in ionization state at physiological pH.

Lipophilicity XLogP3 ADME Membrane partitioning HPLC retention

Stereochemical Complexity: Two Additional Undefined Stereocenters on the Cyclohexyl Ring vs. L-Cyclohexylglycine

According to PubChem computed stereochemistry, (2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid possesses one defined atom stereocenter at the α-carbon (S-configuration) plus two undefined atom stereocenters at positions C3 and C5 of the cyclohexyl ring [1]. In contrast, L-cyclohexylglycine (CAS 14328-51-9) has exactly one defined atom stereocenter (α-carbon, S) and zero undefined stereocenters [2]. The 3,5-dimethyl groups create cis/trans isomerism on the cyclohexyl ring: the two methyl substituents can be oriented on the same face (cis) or opposite faces (trans) of the ring. Unless stereocontrolled synthesis is employed, the target compound may be supplied as a mixture of ring diastereomers with identical α-carbon (S)-configuration, introducing stereochemical heterogeneity absent from L-cyclohexylglycine. The defined optical rotation of L-cyclohexylglycine is well-established at [α]²⁰/D = +30 ± 2° (c=1, 1N HCl) , whereas no published specific rotation value is available for the target compound, consistent with its potential stereochemical complexity at the ring.

Stereochemistry Diastereomers Cis/trans isomerism Chiral purity SAR

Molecular Weight and Steric Bulk: +28.05 g/mol vs. L-Cyclohexylglycine with Consequences for Peptide Pharmacokinetics

The target compound (MW 185.26 g/mol, C₁₀H₁₉NO₂) is 28.05 g/mol heavier than L-cyclohexylglycine (MW 157.21 g/mol, C₈H₁₅NO₂), corresponding to the mass of two additional methylene groups (–CH₂– = 14.03 g/mol each) on the cyclohexyl ring [1]. In peptide and peptidomimetic drug design, substitution of proteinogenic residues with non-proteinogenic cyclohexylglycine analogs is an established strategy to enhance proteolytic stability by introducing steric hindrance adjacent to scissile amide bonds [2]. The additional 3,5-dimethyl substitution on the target compound amplifies this steric shielding effect relative to unsubstituted cyclohexylglycine. In DPP-IV inhibitor SAR programs, cyclohexylglycine-derived inhibitors bearing ring substitution have demonstrated nanomolar potency (e.g., bis-sulfonamide '15e', IC₅₀ = 2.6 nM against DPP-IV) [3]; while not a direct measurement for the target compound itself, this demonstrates the class-level principle that cyclohexyl ring substitution tunes both steric complementarity and target engagement. The higher molecular weight also increases the calculated number of heavy atoms from 11 (L-cyclohexylglycine) to 13 (target), elevating molecular complexity (complexity score 183 vs. ~140) [1][4].

Molecular weight Steric hindrance Peptide proteolytic stability Peptidomimetic design

Regioisomeric Discrimination: α-Amino-acid vs. 1-Amino-acid Architecture (CAS 1339559-80-6)

The regioisomer 2-(1-amino-3,5-dimethylcyclohexyl)acetic acid (CAS 1339559-80-6, SMILES: O=C(O)CC1(N)CC(C)CC(C)C1) shares the identical molecular formula (C₁₀H₁₉NO₂) and molecular weight (185.26 g/mol) with the target compound, but differs in the position of the amino group . In the target compound, the amino group is attached to the α-carbon bridging the carboxy group and the cyclohexyl ring (SMILES: CC1CC(C)CC(C1)[C@@H](C(=O)O)N), representing a classic α-amino acid architecture [1]. In the regioisomer, the amino group is attached directly to the cyclohexyl ring at C1, with the carboxymethyl group also attached at C1, creating a geminal 1-aminocyclohexyl-acetic acid framework. This fundamental architectural difference alters: (i) the spatial relationship between the amino and carboxy groups (geminal vs. vicinal), (ii) the hydrogen-bonding donor/acceptor topology, and (iii) the metal-chelation geometry if the amino acid serves as a ligand. The target compound (pKa predicted at 2.37 ± 0.10) also exhibits measurably different predicted acidity from its regioisomer [1]; while the regioisomer's pKa has not been publicly reported, the electronic environment of the amino group differs substantially (α to carboxyl vs. isolated on a quaternary ring carbon). The regioisomer carries a higher list price (95% purity, ¥3,716/1g) compared to the target compound (98% purity, ~¥800–1,200/1g equivalent) [2], yet the two are not functionally interchangeable.

Regioisomer Geminal amino acid H-bond topology Chelation geometry

Conformational Restriction: Predicted Impact of 3,5-Dimethyl Substitution on Cyclohexyl Ring Dynamics vs. Unsubstituted Cyclohexylglycine

Cyclohexylglycine derivatives are widely employed in medicinal chemistry to introduce conformational constraint into peptides and peptidomimetics, as the cyclohexyl ring restricts backbone torsional flexibility compared to acyclic amino acid side chains . The addition of 3,5-dimethyl substituents in the target compound introduces 1,3-diaxial steric interactions that raise the energy barrier for cyclohexyl ring chair-to-chair inversion relative to unsubstituted cyclohexylglycine. While no experimental variable-temperature NMR data for the target compound has been published, the well-characterized physical-organic principle of geminal dimethyl and 3,5-dimethyl substitution on cyclohexane rings demonstrates that alkyl substituents increase the chair-flip activation barrier, leading to slower ring inversion and greater conformational preorganization at ambient temperature [1]. The compound is described by vendors as suitable for 'designing conformationally constrained analogs' specifically due to the dimethyl-substituted cyclohexyl backbone [2]. In the broader cyclohexylglycine class, preorganized scaffolds have been shown to yield favorable binding entropy effects when incorporated into enzyme inhibitors; for instance, cyclohexylglycine-containing peptidomimetics targeting HslVU achieved >3-fold gains in potency attributable in part to conformational restriction [3].

Conformational restriction Chair flip Preorganization Entropy Binding thermodynamics

Supply Chain and Cost Differentiation: Premium Pricing and Limited Multi-Vendor Sourcing vs. L-Cyclohexylglycine

Procurement data aggregated from multiple vendors reveals a substantial cost differential between the target compound and its unsubstituted analog. (2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid (≥98% purity) is priced at approximately $800–1,200 per gram across suppliers including Enamine (EN300-1297772) and ChemScene (CS-0619100) [1]. In contrast, L-cyclohexylglycine (CAS 14328-51-9, ≥97–98% purity) is available at approximately $5–10 per gram in bulk quantities, with prices as low as $2.30/g for 500g lots . This represents a >100-fold price premium for the dimethyl-substituted analog. The target compound is available from a limited number of suppliers (Enamine, ChemScene, Leyan, CymitQuimica), whereas L-cyclohexylglycine is stocked by >30 global vendors including TCI, Sigma-Aldrich, Fisher Scientific, and Bidepharm. The regioisomer 2-(1-amino-3,5-dimethylcyclohexyl)acetic acid (CAS 1339559-80-6, 95% purity) is listed at ¥3,716/1g (~$510 USD) via Bidepharm , but this 95% purity specification is lower than the ≥98% typical for the target compound. The premium pricing and limited vendor landscape for the target compound reflect the specialized nature of the 3,5-dimethyl substitution pattern and the lower synthesis volume, which procurement officers must factor into budget planning for multi-gram peptide synthesis campaigns.

Supply chain Pricing Sourcing Procurement Vendor comparison

High-Value Application Scenarios for (2S)-2-Amino-2-(3,5-dimethylcyclohexyl)acetic acid: Where Structural Differentiation Justifies Procurement


Lipophilicity-Tuned Peptide Lead Optimization Requiring +0.5 logP Shift per Residue

Medicinal chemistry programs aiming to improve membrane permeability or target engagement of peptide-based inhibitors can incorporate (2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid to achieve a quantifiable +0.5 logP shift per substituted residue compared to L-cyclohexylglycine [1]. This is particularly relevant in DPP-IV, MMP, or protease inhibitor series where cyclohexylglycine scaffolds are already established pharmacophore elements [2]. The predictable lipophilicity increment allows computational ADME models to forecast permeability changes before synthesis, justifying the higher procurement cost through reduced iterations.

Conformationally Constrained Foldamer and Peptidomimetic Design Using Ring-Preorganized Building Blocks

The 3,5-dimethyl substitution restricts cyclohexyl ring chair-flip dynamics via 1,3-diaxial steric interactions, providing enhanced conformational preorganization compared to unsubstituted cyclohexylglycine [3]. This makes the compound a candidate building block for foldamer design, constrained peptide nucleic acids, and peptidomimetics where entropic stabilization of the bioactive conformation is desired. Researchers should request diastereomer ratio data (cis/trans ring isomers) from the vendor prior to incorporation, as the two undefined stereocenters at C3 and C5 can yield multiple ring geometries with distinct conformational properties [4].

Sterically Shielded Amino Acid for Protease-Stable Peptide Therapeutics

Incorporation of non-proteinogenic amino acids with increased steric bulk adjacent to the peptide backbone is a well-validated strategy for imparting resistance to proteolytic degradation [5]. The 3,5-dimethyl-cyclohexyl side chain of the target compound provides greater steric shielding of the adjacent amide bond than unsubstituted cyclohexylglycine (ΔMW = +28.05 g/mol), potentially extending the half-life of peptide leads in plasma or lysosomal stability assays. This application leverages the scaffold's class-level established benefit as a 'conformationally constrained analog building block for bioactive molecules' [6].

Chiral Ligand or Organocatalyst Development Exploiting C2-Symmetric 3,5-Dimethylcyclohexyl Architecture

When the cis-ring diastereomer of the target compound can be isolated or stereoselectively synthesized, the C2-symmetric 3,5-dimethylcyclohexyl moiety provides a chiral environment fundamentally different from that of unsubstituted cyclohexylglycine-derived ligands. This symmetry element can be exploited in asymmetric catalysis to induce enantioselectivity. Procurement in this context requires specifying the desired ring diastereomer (cis or trans) and verifying enantiopurity at the α-carbon, as the target compound's one defined and two undefined stereocenters [4] mean that vendor-supplied material may be stereochemically heterogeneous unless explicitly specified otherwise.

Quote Request

Request a Quote for (2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.